molecular formula C48H69N13O12S2 B14461990 Vasopressin, (5-(N(4),N(4)-dimethyl-asn)-8-lys)- CAS No. 72449-67-3

Vasopressin, (5-(N(4),N(4)-dimethyl-asn)-8-lys)-

Cat. No.: B14461990
CAS No.: 72449-67-3
M. Wt: 1084.3 g/mol
InChI Key: RDVRWKMDXFMMDJ-MDKUUQCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vasopressin involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the C-terminal amino acid to a solid resin support. Subsequent amino acids are added one by one, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of vasopressin involves large-scale SPPS, followed by purification and formulation into pharmaceutical preparations. The process is optimized for high yield and purity, ensuring that the final product meets stringent regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Vasopressin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various vasopressin analogues, such as desmopressin and terlipressin, which have distinct pharmacological profiles and therapeutic applications .

Scientific Research Applications

Vasopressin has a wide range of scientific research applications across various fields:

    Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.

    Biology: Investigated for its role in water and sodium homeostasis, stress response, and social behavior.

    Medicine: Utilized in the treatment of conditions such as diabetes insipidus, vasodilatory shock, and bleeding esophageal varices.

    Industry: Employed in the development of peptide-based therapeutics and diagnostic tools

Mechanism of Action

Vasopressin exerts its effects by binding to specific receptors, including V1, V2, and V3 receptors:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vasopressin’s unique combination of vasoconstrictive and antidiuretic properties makes it a versatile hormone with diverse therapeutic applications. Its ability to modulate multiple physiological processes through different receptor subtypes distinguishes it from other similar compounds .

Properties

CAS No.

72449-67-3

Molecular Formula

C48H69N13O12S2

Molecular Weight

1084.3 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(3-amino-3-oxopropyl)-13-benzyl-7-[2-(dimethylamino)-2-oxoethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H69N13O12S2/c1-60(2)40(65)23-35-46(71)59-36(48(73)61-20-8-12-37(61)47(72)55-31(11-6-7-19-49)42(67)53-24-39(52)64)26-75-74-25-30(50)41(66)56-33(22-28-13-15-29(62)16-14-28)45(70)57-34(21-27-9-4-3-5-10-27)44(69)54-32(43(68)58-35)17-18-38(51)63/h3-5,9-10,13-16,30-37,62H,6-8,11-12,17-26,49-50H2,1-2H3,(H2,51,63)(H2,52,64)(H,53,67)(H,54,69)(H,55,72)(H,56,66)(H,57,70)(H,58,68)(H,59,71)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

RDVRWKMDXFMMDJ-MDKUUQCZSA-N

Isomeric SMILES

CN(C)C(=O)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N

Canonical SMILES

CN(C)C(=O)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCC(=O)N)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)N)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N

Origin of Product

United States

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